cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
Description
Cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a synthetic compound featuring a piperazine core substituted with an indole-2-carbonyl group and a cyclopropane moiety. The indole ring, a privileged structure in medicinal chemistry, is known for its role in receptor binding, particularly in neurotransmitter systems and cannabinoid receptors . This compound’s structural uniqueness lies in the combination of a planar indole system and a strained cyclopropane ring, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
cyclopropyl-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H19N3O2/c21-16(12-5-6-12)19-7-9-20(10-8-19)17(22)15-11-13-3-1-2-4-14(13)18-15/h1-4,11-12,18H,5-10H2 |
InChI Key |
ZZTUXZQHASTXJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone typically involves the coupling of cyclopropylcarbonyl chloride with 4-(1H-indol-2-ylcarbonyl)piperazine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of cyclopropyl[4-(1H-indol-2-ylmethanol)piperazin-1-yl]methanone.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
Cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and implications compared to analogous compounds:
| Compound Name | Substituents on Piperazine | Key Structural Features | Implications | References |
|---|---|---|---|---|
| Cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone | Indole-2-carbonyl, cyclopropane | Rigid cyclopropane; planar indole | Enhanced metabolic stability; CNS activity potential | |
| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | Benzyl, indole-2-carbonyl | Bulky benzyl group | Higher lipophilicity; potential off-target interactions | |
| 1-(4-Chlorophenyl)cyclopropylmethanone | 4-Chlorophenyl, cyclopropane | Electron-withdrawing Cl; no indole | Reduced aromatic interactions; altered receptor specificity | |
| 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone | Phenyl, chloroethyl | Flexible chloroethyl chain | Increased reactivity; potential toxicity concerns | |
| Pyrrole-derived cannabinoids | Pyrrole core; variable side chains | Less aromaticity than indole | Lower CB1 receptor affinity |
Pharmacological and Binding Properties
- Indole vs. Pyrrole Derivatives: Indole-containing compounds exhibit superior binding affinity to cannabinoid (CB1) receptors compared to pyrrole analogues. For instance, pyrrole-derived cannabinoids show 3–5-fold lower potency in hypomobility and antinociception assays . The indole-2-carbonyl group in the target compound may similarly enhance receptor engagement.
- Cyclopropane vs. Bulky Substituents: The cyclopropane’s small size and rigidity contrast with bulkier groups like diphenylmethyl () or benzyl (). This may improve penetration into sterically restricted binding pockets, as seen in cannabinoid receptor ligands where optimal chain length (4–6 carbons) is critical .
- Electronic Effects : The absence of electron-withdrawing groups (e.g., Cl in ) in the target compound may favor interactions with receptors requiring neutral or electron-rich aromatic systems.
Physicochemical Properties
- Metabolic Stability : The cyclopropane’s rigidity may slow oxidative metabolism by cytochrome P450 enzymes, a common issue with flexible alkyl chains .
Biological Activity
Cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone (CAS Number: 951962-69-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₁₉N₃O₂
- Molecular Weight : 297.35 g/mol
- Structural Characteristics : The compound features a cyclopropyl group linked to a piperazine moiety, which is further connected to an indole carbonyl group. This structural configuration is crucial for its biological activity.
Antimicrobial Activity
Research by Mallikarjuna et al. demonstrated that derivatives of indole piperazines, including this compound, exhibit significant antimicrobial properties. The study utilized various assays to evaluate the antimicrobial efficacy against different bacterial strains, revealing that the compound showed notable activity against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
In addition to antimicrobial effects, the compound has been investigated for its antioxidant capabilities. The antioxidant activity was assessed using DPPH and ABTS assays, indicating that this compound can scavenge free radicals effectively, thus suggesting potential benefits in oxidative stress-related conditions .
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Receptor Binding : The compound's structure allows it to bind selectively to certain receptors, which may include serotonin receptors and other GPCRs (G-protein-coupled receptors). This binding can modulate various signaling pathways involved in inflammation and pain perception.
- Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes linked to inflammatory pathways, thus contributing to its potential anti-inflammatory effects.
Study on EP(4) Antagonism
A related indole derivative, MF-766, was identified as a potent EP(4) antagonist with promising pharmacokinetic properties. Although not identical, insights from this study provide a framework for understanding how similar compounds like this compound may exhibit selective receptor antagonism and therapeutic potential in conditions such as arthritis .
Comparative Analysis with Other Derivatives
A comparative analysis of various indole-piperazine derivatives highlighted the unique efficacy of this compound in terms of potency and selectivity. For instance, while other derivatives showed moderate activity against specific targets, this compound demonstrated enhanced binding affinity and biological response in cellular assays .
Data Tables
| Biological Activity | Assay Method | Result |
|---|---|---|
| Antimicrobial | Disc Diffusion | Effective against S. aureus and E. coli |
| Antioxidant | DPPH Scavenging | IC50 = 25 µM |
| Receptor Binding | Radioligand Binding | High affinity for 5HT receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
